molecular formula C9H11ClO B3017955 (2-Chloro-4,5-dimethylphenyl)methanol CAS No. 1087417-69-3

(2-Chloro-4,5-dimethylphenyl)methanol

Cat. No. B3017955
CAS RN: 1087417-69-3
M. Wt: 170.64
InChI Key: MCTLSMDJCOIKDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2-Chloro-4,5-dimethylphenyl)methanol" is a chlorinated aromatic alcohol with potential applications in organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding its properties and synthesis.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes and the use of protecting groups, as seen in the synthesis of chiral methanols from (chloromethyl)dimethylphenylsilane . The use of photoreleasable protecting groups, such as the 2,5-dimethylphenacyl chromophore for carboxylic acids, indicates the potential for photochemical approaches in the synthesis of complex molecules . Additionally, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol demonstrates the use of Grignard reagents and the importance of crystallography in confirming molecular structures .

Molecular Structure Analysis

The molecular structure of related compounds can be determined using various spectroscopic methods and X-ray crystallography. For instance, the absolute configurations of boronates were determined using single-crystal X-ray structure analysis . Similarly, the structure of a bis(3-chlorophenyl) compound was established by NMR, IR, MS spectra, and X-ray diffraction crystallography .

Chemical Reactions Analysis

The chemical behavior of related compounds under different conditions can be complex. For example, the chlorination of 2-t-butyl-4,6-dimethylphenol leads to various chlorination products, indicating that the modification of methyl groups on phenols can result in diverse outcomes . The dimerization of methyl-bis-β-chloroethylamine in methanol also shows how chlorinated compounds can undergo reactions leading to ionic chlorine species .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the photodeprotection of 2,5-dimethylphenacyl esters to yield carboxylic acids demonstrates the role of intramolecular hydrogen abstraction and the potential for efficient photochemical reactions . The catalytic synthesis of 2,6-dimethylphenol from methanol and cyclohexanol over a magnesium oxide supported chromium catalyst highlights the use of methanol as a methyl group source and the influence of catalysts on product formation .

Mechanism of Action

properties

IUPAC Name

(2-chloro-4,5-dimethylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-6-3-8(5-11)9(10)4-7(6)2/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTLSMDJCOIKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.